Product packaging for Chromic acid, manganese salt(Cat. No.:CAS No. 55392-76-2)

Chromic acid, manganese salt

Cat. No.: B1623222
CAS No.: 55392-76-2
M. Wt: 170.93 g/mol
InChI Key: YPXVWYIINFOJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Manganese and Chromium Speciation in Inorganic Chemistry

The chemical behavior and environmental impact of manganese and chromium are heavily dependent on their speciation, which refers to their specific chemical forms, including oxidation states. mdpi.com Manganese can exist in numerous oxidation states, from -3 to +7, with +2, +4, and +7 being the most common in chemical compounds. libretexts.orgscribd.com The Mn²⁺ ion is a key species in aqueous chemistry and is known for its pale pink color in solution, though many of its solid compounds have different colors. scribd.com In contrast, higher oxidation states like Mn(VII) in the permanganate (B83412) ion (MnO₄⁻) are strong oxidizing agents and exhibit a deep purple color. unacademy.com

Chromium primarily exists in the +3 and +6 oxidation states. nih.gov Cr(III) is an essential nutrient in trace amounts and is relatively immobile in the environment due to the low solubility of its hydroxide. nih.govresearchgate.net Conversely, Cr(VI), typically found in the form of chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anions, is highly soluble and mobile. researchgate.net The speciation of both manganese and chromium is crucial in various fields, including environmental science, toxicology, and industrial applications, as it dictates their reactivity, bioavailability, and potential for remediation. mdpi.comresearchgate.net

Overview of Chromate and Manganate (B1198562) Anions in Transition Metal Chemistry

Chromate (CrO₄²⁻) and manganate (MnO₄²⁻) are important oxyanions of chromium and manganese, respectively. The chromate ion has a tetrahedral geometry and is the predominant species of chromium(VI) in alkaline solutions. wikipedia.orgwordpress.com In acidic conditions, it exists in equilibrium with the dichromate ion (Cr₂O₇²⁻), which is a stronger oxidizing agent. wikipedia.orgquora.com Chromate salts are known for their bright yellow color, while dichromate salts are typically orange-red. unacademy.comtestbook.com Both chromate and dichromate ions are considered strong oxidizing agents. quora.com

The manganate ion (MnO₄²⁻), where manganese is in the +6 oxidation state, is an intermediate in the production of potassium permanganate. It is typically green and is stable only in strongly alkaline solutions, disproportionating in neutral or acidic solutions to permanganate (MnO₄⁻) and manganese dioxide (MnO₂).

Fundamental Principles Governing Transition Metal Compound Reactivity

The reactivity of transition metal compounds like manganese chromate is governed by several fundamental principles:

Oxidation States: The presence of multiple stable oxidation states for both manganese and chromium is a key factor. libretexts.orgwordpress.com In manganese chromate, the coexistence of Mn(II) and Cr(VI) creates a compound with mixed redox potential, making it thermodynamically unstable under certain conditions, such as heat or in the presence of strong acids. laboratorynotes.com

Coordination Chemistry: The ability of transition metals to form coordination complexes with various ligands influences their reactivity. In the solid state, manganese chromate can exhibit different crystal symmetries, such as orthorhombic or monoclinic. laboratorynotes.com

Redox Reactions: The compound's mixed redox nature means it can undergo internal redox reactions. laboratorynotes.com For instance, under acidic conditions, the chromate ion can be reduced to Cr³⁺. laboratorynotes.com The presence of both an oxidizable cation (Mn²⁺) and a strong oxidizing anion (CrO₄²⁻) within the same compound is a notable feature. laboratorynotes.com

Ligand Field Theory: This theory helps explain the electronic structure, bonding, and magnetic properties of transition metal complexes. The colors of transition metal compounds, including the yellow-orange of manganese chromate, are a result of electronic transitions between d-orbitals.

Historical Perspectives on Manganese-Chromium Interconversion Studies

Historically, the study of manganese and chromium compounds has been significant in the development of oxidation-reduction chemistry. The interconversion between different oxidation states of these metals has been a subject of extensive research. For instance, the oxidation of Cr(III) to Cr(VI) can be achieved by strong oxidizing agents, and notably, manganese oxides are among the few naturally occurring substances capable of this transformation in the environment. nih.gov

The reactivity between manganese and chromium species has also been explored in the context of creating novel materials. For example, manganese chromite spinels (MnCr₂O₄), which have important magnetic and catalytic properties, can be synthesized from precursors like manganese chromate. laboratorynotes.commaterialsproject.org Early research into catalysts for various industrial processes, including automotive exhaust treatment, investigated compositions containing both manganese and chromium oxides, highlighting the long-standing interest in the synergistic effects of these two transition metals. google.com The synthesis of mixed-metal complexes containing both manganese and chromium continues to be an active area of research, with studies focusing on their unique structural and electrochemical properties. nih.govnih.gov

Interactive Data Table: Properties of Manganese Chromate

PropertyValue
Chemical Formula MnCrO₄ laboratorynotes.com
Molecular Weight 170.93 g/mol americanelements.com
Appearance Yellow to orange crystalline solid laboratorynotes.com
Crystal System Orthorhombic or Monoclinic laboratorynotes.com
Solubility Sparingly soluble in water laboratorynotes.comchemical-reagent.com
Manganese Oxidation State +2 laboratorynotes.com
Chromium Oxidation State +6 laboratorynotes.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrMnO4 B1623222 Chromic acid, manganese salt CAS No. 55392-76-2

Properties

IUPAC Name

dioxido(dioxo)chromium;manganese(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.Mn.4O/q;+2;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXVWYIINFOJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Cr](=O)(=O)[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrMnO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203944
Record name Chromic acid, manganese salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.932 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55392-76-2
Record name Chromic acid, manganese salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055392762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromic acid, manganese salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromic acid, manganese salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Manganese Chromate Compounds

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of manganese chromate (B82759) compounds due to their ability to produce homogenous and fine particles at relatively low temperatures.

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glass materials. In the context of manganese chromate synthesis, the citrate (B86180) sol-gel method is particularly prominent. researchgate.net This process involves the use of metal nitrates, such as magnesium nitrate (B79036), manganese nitrate, and chromium nitrate, which are dissolved in deionized water with citric acid. journalijar.com The citric acid acts as a chelating agent, forming complexes with the metal cations. mdpi.com The pH of the solution is typically adjusted to around 9.5 with ammonia, leading to the formation of a gel upon heating. journalijar.com This gel undergoes a self-propagating combustion process upon further heating, resulting in a fine powder. journalijar.com

One of the key advantages of the sol-gel method is the atomic-level mixing of the precursors, which ensures a high degree of homogeneity in the final product. rsc.org This homogeneity can lead to the formation of the desired crystalline phase at significantly lower temperatures compared to solid-state methods. rsc.org For instance, nanocrystalline MgCr₂O₄ with a crystal size of about 20 nm has been synthesized using this method, with crystallization beginning at approximately 550°C and becoming fully crystallized at around 600°C. researchgate.net The Pechini method, a variation of the sol-gel technique, utilizes a polymer, often ethylene (B1197577) glycol, to form a polyester (B1180765) resin with the metal-citrate complexes, which is then calcined to produce the oxide powder. mdpi.comrsc.org

Table 1: Parameters in Citrate Sol-Gel Synthesis of Manganese Chromate Spinels

ParameterDescriptionTypical Values/Conditions
Precursors Starting metal salts and chelating agent.Magnesium nitrate, Manganese nitrate, Chromium nitrate, Citric acid. journalijar.com
Solvent Liquid medium for dissolving precursors.Deionized water. journalijar.com
pH Acidity or basicity of the solution.Adjusted to ~9.5 with ammonia. journalijar.com
Gelling Temperature Temperature at which the solution forms a gel.~353 K (80°C). journalijar.com
Calcination Temperature Temperature for thermal decomposition of the gel.550°C to 973 K (700°C). researchgate.netjournalijar.com

Precipitation is a common and straightforward method for synthesizing manganese(II) chromate (MnCrO₄). laboratorynotes.com This technique typically involves reacting a soluble manganese(II) salt, like manganese(II) sulfate (B86663) (MnSO₄), with a soluble chromate, such as sodium chromate (Na₂CrO₄), in an aqueous solution. laboratorynotes.com The reaction results in the formation of manganese(II) chromate as a sparingly soluble precipitate, which can then be separated by filtration and dried. laboratorynotes.com This method is advantageous for its simplicity and scalability. The properties of the resulting precipitate, such as particle size and purity, can be influenced by factors like reactant concentrations, temperature, and pH.

In some applications, precipitation is used to remove impurities. For example, in the production of cobalt, manganese and magnesium can be removed from a solution by adjusting the pH to selectively precipitate cobalt, which can also co-precipitate some of the manganese and magnesium. researchgate.net

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in a closed system (an autoclave) at elevated temperatures and pressures. These techniques are known for producing well-crystallized materials with controlled morphologies. plos.org For instance, manganese-containing MFI-type zeolites (Mn-ZSM-5) have been synthesized using a one-step hydrothermal method. nih.gov In a typical process, a reaction mixture containing sources of manganese, silica, and a template is heated in an autoclave, leading to the crystallization of the desired product. nih.gov The use of surfactants like polyvinyl pyrrolidone (PVP) in hydrothermal synthesis can influence the morphology of the final product, leading to the formation of structures like microtubes. scielo.br

Groundwater treatment sludge, which contains iron and manganese oxides, has been converted into a magnetic adsorbent for chromate removal via a facile hydrothermal method using ascorbic acid as a reducing agent. plos.org

Solid-State Synthesis Routes

Solid-state synthesis methods involve the reaction of solid precursors at high temperatures to form the desired product. These methods are often used for large-scale industrial production.

The conventional ceramic method is a traditional solid-state reaction technique used for producing ceramic materials, including manganese chromate spinels. researchgate.net This method typically involves mixing the precursor oxides or salts, such as chromite and manganese ores, in the desired stoichiometric ratio. scielo.br The mixture is then subjected to high-temperature calcination, often at temperatures exceeding 1000°C, to induce the solid-state reaction and form the final product. scielo.brscispace.com For example, black ceramic pigments with a spinel structure have been synthesized by calcining a mixture of chromite and manganese oxide at 1250°C. scielo.br The resulting product is then typically milled to achieve the desired particle size. scispace.com While this method is straightforward, it often requires high temperatures and can result in inhomogeneous products with large particle sizes. researchgate.net

A new orthorhombic phase of MnCrO₄ was prepared by the evaporation of an aqueous solution of (NH₄)₂Cr₂O₇ and Mn(NO₃)₂, followed by calcination at 400°C. researchgate.net

Table 2: Comparison of Synthesis Methods

Synthesis MethodKey AdvantagesKey Disadvantages
Sol-Gel High homogeneity, lower synthesis temperature, control over particle size. researchgate.netrsc.orgCan be complex and involve organic solvents. researchgate.net
Precipitation Simple, scalable, low cost. laboratorynotes.comLess control over particle size and morphology. researchgate.net
Hydrothermal Produces well-crystallized materials, control over morphology. plos.orgnih.govRequires high pressure equipment.
Ceramic Method Simple, suitable for large-scale production. scielo.brRequires high temperatures, can lead to inhomogeneity and large particles. researchgate.net
Mechanical Alloying Can produce nanocrystalline and amorphous materials, solvent-free. sigmaaldrich.comCan introduce contamination from milling media.

Mechanical alloying is a solid-state powder processing technique that involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. sigmaaldrich.com This process can be used to synthesize a variety of materials, including alloys and compounds. mdpi.com While not as commonly reported for manganese chromate specifically, it is a viable method for producing mixed metal oxides and has been used to synthesize nanocrystalline Fe-Cr alloys. mdpi.com The intense mechanical energy supplied during milling can lead to chemical reactions at relatively low temperatures, sometimes resulting in self-propagating reactions in highly exothermic systems. sigmaaldrich.com This method is advantageous for producing nanocrystalline or even amorphous materials without the need for solvents. sigmaaldrich.com

Advanced and Emerging Synthetic Strategies

Modern synthetic chemistry offers several innovative routes for the production of complex inorganic materials like manganese chromate. These methods often provide significant advantages over traditional solid-state reactions, including faster reaction times, lower energy consumption, and the ability to produce nanomaterials with tailored properties.

Microwave-assisted synthesis is a rapidly growing field in materials science that utilizes microwave energy to heat reactants. anton-paar.comanton-paar.com Unlike conventional heating methods that transfer heat via conduction and convection, microwave heating is an "in-core" process where energy is directly transferred to the material through the interaction of the electromagnetic field with dipoles and ions in the reaction mixture. anton-paar.compsu.edu This direct energy transfer leads to rapid, uniform heating, which can dramatically reduce reaction times from hours or days to mere minutes. anton-paar.comnih.gov The high temperatures achieved can also lead to higher product yields and improved purity by minimizing the formation of byproducts. anton-paar.com

While specific research detailing the microwave-assisted synthesis of manganese chromate (MnCr₂O₄) is limited, the parameters used for analogous spinel structures provide valuable insight into potential synthetic conditions.

Table 1: Parameters for Microwave-Assisted Synthesis of Related Manganese Compounds

Compound Precursors Solvent Power (W) Time Temperature (°C) Avg. Particle Size Reference
ZnMn₂O₄ Zn(NO₃)₂·6H₂O, Mn(NO₃)₂·4H₂O Ethylene glycol ~300 ~4 h 500 (Calcination) 41 nm nih.gov
NiMnO₃ Ni(NO₃)₂·6H₂O, KMnO₄ H₂O - 1 h 160 - mdpi.com
MnCo₂O₄ Mn(OAc)₂, Co(OAc)₂ H₂O - - - - mdpi.com
Pd/N-rGO - - 300 1 h 220 - mdpi.com
Cu Nanoparticles - - 500 20 min - 40-50 nm mdpi.com

Ultrasonic-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium. ijcce.ac.ir This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radicals and accelerating mass transfer, thereby enhancing reaction rates. ijcce.ac.ir This method is considered an important tool in green chemistry as it can reduce waste, minimize energy requirements, and often proceeds under less extreme bulk conditions than conventional methods. ijcce.ac.ir

The sonochemical route has been successfully applied to the synthesis of various spinel ferrites and metal oxides. nih.gov It is noted for being a safe, low-cost, and environmentally friendly technology that can produce stoichiometric and chemically homogenous nanoparticles. nih.gov For instance, zinc-manganese spinel ferrites (Zn₁₋ₓMnₓFe₂O₄) have been prepared using this method, resulting in nanoparticles with improved magnetic properties. nih.gov The technique allows for good control over particle size and dispersion, often avoiding the long reaction times and use of large quantities of surfactants associated with other methods. nih.gov Studies on the sonochemical synthesis of Mn₃O₄ nanoparticles have also reported the formation of nanocrystals with a well-defined tetragonal hausmannite structure and an average size of approximately 20 nm. researchgate.net

Table 2: Research Findings for Ultrasonic-Assisted Synthesis of Related Manganese Compounds

Compound Precursors Synthesis Details Product Characteristics Reference
Zn₁₋ₓMnₓFe₂O₄ Zn(NO₃)₂, Mn(OAc)₂, Fe(acac)₃ Stoichiometric amounts sonicated with intense ultrasonic waves. Nanoparticles with cubic to spherical shapes, improved magnetic properties. nih.gov
Mn₃O₄ - Sonochemical method without pH adjustment. Tetragonal hausmannite nanocrystals, avg. size ~20 nm, blocking temperature of 40 K. researchgate.net
GO-Mn₃O₄ Graphene oxide (GO), KMnO₄ One-step ultrasound-assisted synthesis without further modification of GO. Nanocomposite with controlled Mn₃O₄ coverage and crystallinity. rsc.org
Schiff Base-Metal Complexes (incl. Mn) Piperonal, Anthranilic acid, Metal salts Sonication at 37 KHz for 10 mins at 25°C in an ultrasonic bath. High yield, significantly reduced reaction time compared to conventional reflux. ijcce.ac.ir

Molten salt synthesis (MSS), also known as flux growth, is a versatile technique that employs a low-melting-point inorganic salt or a eutectic mixture of salts as a non-aqueous, high-temperature solvent. nih.govresearchgate.net The molten salt acts as a medium that dissolves the precursor materials, thereby increasing the diffusion rates of reactants by orders of magnitude compared to solid-state reactions. bu.edu This liquid-phase environment facilitates intimate contact between reactants, which can lower the synthesis temperature, shorten reaction times, and result in crystalline, chemically pure, and homogenous products. researchgate.netresearchgate.net The choice of salt is critical and depends on factors like its melting point, viscosity, and chemical compatibility with the reactants and products. nih.govunican.es

This method has been widely used to synthesize a variety of complex metal oxides, including perovskites and spinels. For example, the synthesis of (La₀.₈Sr₀.₂)MnO₃ (LSM) has been investigated in various molten salts, demonstrating that the salt chemistry significantly influences product formation. bu.edu Similarly, single-crystal LiNiO₂ has been produced using molten salt fluxes, where oxidative salts like Li₂O₂ and LiNO₃ were found to be crucial for achieving the desired phase and morphology. osti.gov The flux growth method is particularly useful for preparing large, high-quality single crystals that are essential for studying the intrinsic properties of materials. tu-darmstadt.deresearchgate.net The process typically involves heating the reactants and flux to a temperature above the flux's melting point, holding it there to allow for dissolution and reaction, and then slowly cooling to induce crystallization. synsint.com

Table 3: Research Findings for Molten Salt Synthesis of Related Complex Oxides

Target Compound Precursors Flux/Molten Salt Temperature (°C) Time (h) Key Finding Reference
(La₀.₈Sr₀.₂)MnO₃ (LSM) Oxide precursors LiCl-KCl eutectic >1000 (comparison) 10 (comparison) LSM formation is impeded in LiCl-KCl eutectic due to the high Lux acidity of the salt ions. bu.edu
LiNiO₂ Ni(OH)₂ Li₂O₂, LiNO₃, LiOH Target calcination temp. - Oxidative salts are crucial to supplement the dissolution of gaseous oxygen into the molten phase. osti.gov
Ba₉Cr₄S₁₉ BaS, Cr₂S₃ BaCl₂ 1050, then cooled to 750 24, then 60 Successful flux growth of a novel ternary chromium disulfide. synsint.com
(Mn,Ni)₃BO₅ - Bi₂Mo₃O₁₂ with Na₂CO₃ or Li₂CO₃ - - Study of crystallization of double and triple oxyborates with ludwigite structure. rsc.org

Bio-mediated synthesis, often termed green synthesis, represents an eco-friendly and cost-effective approach to producing nanomaterials. research-nexus.netnih.gov This strategy utilizes biological entities such as plants, algae, fungi, or microorganisms as natural factories for the synthesis process. bohrium.com Plant extracts, in particular, are widely used because they are readily available and contain a rich variety of phytochemicals—such as flavonoids, alkaloids, and polyphenols—that can act as both reducing and capping/stabilizing agents. bohrium.comjapsonline.com This dual functionality eliminates the need for toxic chemicals and harsh reaction conditions often associated with conventional synthesis methods, aligning with the principles of green chemistry. nih.govresearchgate.net

A significant advancement in this area is the successful green synthesis of spinel manganese chromite (MnCr₂O₄) nanoparticles using an aqueous extract from the leaves of Vernonia amygdalina (bitter leaf). research-nexus.netresearchgate.net In this process, the phytochemicals present in the leaf extract facilitate the reduction of precursor ions and their subsequent stabilization into nanoparticles. Studies have shown that by varying the concentration of the manganese precursor (KMnO₄), the structural and optical properties of the resulting MnCr₂O₄ nanoparticles can be tuned. research-nexus.netresearchgate.net X-ray diffraction analysis has confirmed the formation of a cubic spinel structure for these biogenically synthesized nanoparticles. researchgate.net This bio-mediated pathway not only offers a sustainable route to manganese chromate but also opens possibilities for its application in areas like photocatalysis, as demonstrated by the effective degradation of crystal violet dye. research-nexus.netresearchgate.net

Table 4: Research Findings for Bio-Mediated Synthesis of MnCr₂O₄ Nanoparticles

Precursors Biological Agent Synthesis Conditions Avg. Crystallite Size (nm) Key Finding Reference
K₂Cr₂O₇, KMnO₄ (0.3 M, 0.4 M, 0.5 M) Vernonia amygdalina (bitter leaf) extract Green synthesis method, details not specified. Not specified The bandgap energy decreased as Mn ion concentration increased. Photocatalytic degradation of crystal violet dye reached up to 74.9%. research-nexus.netresearchgate.netresearchgate.net
Manganese (II) Acetate tetrahydrate Trigonella Foenum-Graecum (Fenugreek) seed extract Bio-reduction method: Stirred at 80°C for 12 hrs. 50-75 nm Comparative study showed hydrothermal method produced smaller particles (15-20 nm) than the bio-reduction method. tandfonline.com
Manganese acetate Lemon extract (reducing), Turmeric curcumin (B1669340) (stabilizing) Simple, low-cost green method. ~50 nm A convenient method for producing manganese nanoparticles with significant antimicrobial activity. japsonline.com
MnCl₂·4H₂O, KMnO₄ Taxus baccata extract Stirred at 25°C for 4h, followed by calcination at 400°C for 3h. - Produced spherical Mn₃O₄ nanoparticles with a tetragonal spinel structure. nih.gov

Advanced Spectroscopic and Diffraction Characterization of Manganese Chromate Systems

Structural Elucidation Techniques

The structural characterization of manganese chromate (B82759) systems relies on a suite of advanced analytical techniques. Among these, X-ray diffraction and electron microscopy are fundamental in providing detailed insights into the material's crystallographic and morphological properties.

X-ray diffraction (XRD) is a primary and indispensable tool for the non-destructive investigation of crystalline materials like manganese chromate. It provides critical information on the phase composition, crystal structure, and dynamic changes within the material under various conditions.

X-ray diffraction is the principal method for identifying the crystalline phases present in a sample of manganese chromate. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. malvernpanalytical.com By comparing this pattern to reference databases, the precise phases within the sample can be identified. malvernpanalytical.com

A significant finding in the study of manganese chromate is the synthesis of a new orthorhombic phase, MnCrO₄. urfu.ruresearchgate.netnih.govfigshare.com This phase was prepared by the evaporation of an aqueous solution containing ammonium dichromate and manganese nitrate (B79036), followed by calcination at 400 °C. urfu.ruresearchgate.netnih.gov Rietveld analysis of the XRD pattern confirmed its composition and structural analogy to other MCrO₄ compounds (where M can be Mg, Co, Ni, Cu, Cd). urfu.ru This analysis helps in distinguishing the primary MnCrO₄ phase from any impurities that may be present, which appear as additional, often irreproducible, peaks in the diffraction pattern. urfu.ru

The compositional analysis using XRD also provides insights into the valence states of the constituent ions. For the orthorhombic MnCrO₄, the structure, with chromium in a tetrahedral environment, suggests a charge balance of Mn²⁺Cr⁶⁺O₄. urfu.ruresearchgate.net However, further spectroscopic data indicates a more complex mixed-valence character, where the average oxidation state of manganese is slightly higher than +2 and that of chromium is lower than +6. urfu.runih.gov

In manganese-substituted magnesium chromate spinel systems (Mg₁₋ₓMnₓCr₂O₄), XRD analysis confirms the formation of a single cubic spinel structure without additional peaks, indicating successful substitution of manganese into the lattice. proquest.com The analysis also reveals that the lattice constant increases with higher manganese content. proquest.com

Beyond phase identification, XRD is crucial for the detailed determination of a material's crystallographic structure. This includes identifying the crystal system, space group, and lattice parameters.

The synthesized orthorhombic phase of MnCrO₄ has been determined to be isostructural with compounds like MgCrO₄, CoCrO₄, NiCrO₄, CuCrO₄, and CdCrO₄. urfu.ruresearchgate.netnih.gov In contrast to a high-pressure MnCrO₄ phase where both manganese and chromium cations are in an octahedral coordination environment, this new phase features chromium in a tetrahedral environment. urfu.ruresearchgate.net The detailed crystallographic data obtained from Rietveld refinement of the XRD pattern are summarized in the table below.

Crystallographic Data for Orthorhombic MnCrO₄
ParameterValue
Crystal SystemOrthorhombic
Space GroupCmcm
a (Å)5.6669(2)
b (Å)8.6191(3)
c (Å)6.9502(2)
Volume (ų)339.46(2)

In-situ and operando XRD studies are powerful techniques for observing the structural transformations of materials in real-time under controlled conditions, such as varying temperature or atmosphere. osti.gov These methods are particularly valuable for understanding the thermal stability and reaction pathways of manganese chromate.

For instance, it has been reported that MnCrO₄ undergoes thermal decomposition upon heating. urfu.ruresearchgate.netnih.gov Above 400 °C, it begins to lose oxygen, leading to the formation of chromium(III) oxide (Cr₂O₃) and hausmannite (Mn₃O₄). urfu.ruresearchgate.netnih.gov With further heating, these components react to form a manganese chromium spinel (Mn₁.₅Cr₁.₅O₄). urfu.ruresearchgate.netnih.gov In-situ XRD measurements can track these temperature-dependent phase transformations as they occur, providing direct evidence of the decomposition process and the formation of new crystalline phases. beilstein-journals.org Such studies allow for the precise determination of transformation temperatures and the kinetics of the reactions. beilstein-journals.org

Electron microscopy offers complementary information to XRD by providing direct visualization of the material's surface topography, morphology, and microstructure at high magnifications.

Scanning Electron Microscopy (SEM) is a key technique for studying the surface morphology and particle characteristics of manganese chromate powders. SEM images reveal details about the shape, size, and aggregation of the crystalline particles.

In studies of manganese-substituted magnesium chromate spinels (Mg₁₋ₓMnₓCr₂O₄), SEM analysis was used to investigate the external dimensions of the particles. proquest.com These studies determined the grain size of the synthesized powders, providing valuable information about the microstructure of the material. proquest.com The findings from SEM analyses of these related systems are summarized below.

SEM Morphological Data for Mg₁₋ₓMnₓCr₂O₄ Spinels
Composition (x)Grain Size Range (µm)
0.0 - 1.01.74 - 3.17

This data indicates that the synthesis method results in particles on the micrometer scale. Such morphological information is crucial as particle size and surface area can significantly influence the material's properties and performance in various applications.

Electron Microscopy Techniques

Transmission Electron Microscopy (TEM) for Nanostructure

Transmission Electron Microscopy (TEM) is a powerful microscopy technique for characterizing the nanostructure of materials, including manganese chromate systems. researchgate.netnih.gov By transmitting a beam of electrons through an ultra-thin specimen, TEM can generate high-resolution images that reveal detailed morphological and crystallographic information at the nanoscale. researchgate.net

For manganese chromate nanostructures, TEM analysis provides direct visualization of particle size, shape (morphology), and size distribution. researchgate.net Techniques such as High-Resolution TEM (HRTEM) can resolve the atomic lattice of crystalline nanoparticles, allowing for the direct measurement of lattice fringes. The spacing of these fringes is used to identify the crystal structure and specific crystallographic planes. Furthermore, Selected Area Electron Diffraction (SAED) patterns, generated by diffracting the electron beam from a specific area of the sample, provide crucial information about the crystallinity and phase of the material. researchgate.net An amorphous material would produce diffuse rings, whereas a crystalline sample yields a distinct pattern of bright spots that corresponds to its crystal lattice. In-situ TEM allows for the real-time observation of structural changes in the material when subjected to external stimuli, such as heating. uu.nl

Key research findings from TEM analysis of related manganese systems include:

Morphology and Size: The synthesis method heavily influences the morphology of manganese-based nanoparticles, resulting in structures such as nanoparticles or nanosheets. researchgate.netuu.nl

Crystallinity: HRTEM and SAED are routinely used to confirm the crystalline nature of synthesized nanoparticles and identify their lattice structure. researchgate.net

Phase Transformations: In-situ heating experiments within the TEM have been used to observe phase transformations, such as the reversible oxidation of manganese oxide (MnO) to Mn₃O₄. uu.nl

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are essential for probing the molecular structure of manganese chromate. These methods measure the vibrational modes of chemical bonds, providing a molecular fingerprint of the compound. covalentmetrology.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material as a function of wavelength. The absorbed energy excites molecular vibrations, such as stretching and bending of bonds. In manganese chromate (MnCrO₄), the FTIR spectrum is dominated by the vibrational modes of the chromate (CrO₄²⁻) anion and the manganese-oxygen (Mn-O) bonds.

The free chromate ion has a tetrahedral (Td) symmetry, which results in characteristic infrared absorption bands. The primary absorption peaks are associated with the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes of the Cr-O bonds. The symmetric stretching (ν₁) and symmetric bending (ν₂) modes are typically infrared inactive for a perfectly tetrahedral ion but can become weakly active if the symmetry is lowered due to crystal field effects or structural distortions. The region below 700 cm⁻¹ typically contains vibrations associated with the heavier manganese-oxygen bonds within the crystal lattice. researchgate.net

Below is a table summarizing the typical FTIR absorption bands expected for manganese chromate.

Vibrational ModeWavenumber (cm⁻¹) RangeDescription
Cr-O Asymmetric Stretch (ν₃)~860 - 910Strong absorption from asymmetric Cr-O stretching.
Cr-O Symmetric Stretch (ν₁)~840 - 850Weak absorption, active if Td symmetry is distorted.
Mn-O Stretching/O-Cr-O Bending~500 - 700Corresponds to lattice vibrations involving Mn-O bonds. researchgate.net
Cr-O Bending Modes (ν₄, ν₂)~350 - 450Bending vibrations of the chromate group.
Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR spectroscopy. covalentmetrology.com It is particularly sensitive to symmetric vibrations and is an excellent tool for identifying the characteristic vibrations of the chromate ion. For a tetrahedral molecule like the CrO₄²⁻ ion, all four fundamental vibrational modes are Raman active.

The most intense peak in the Raman spectrum of chromates is typically the symmetric stretching mode (ν₁), which appears as a sharp, strong band. qut.edu.au This peak is highly characteristic and serves as a definitive marker for the presence of the chromate species. The asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) also appear in the spectrum, but usually with lower intensity. qut.edu.auspectroscopyonline.com The position of these peaks can be influenced by factors such as crystallinity, strain, and the nature of the cation (in this case, manganese), which can cause slight shifts in the peak positions. rruff.inforesearchgate.net

The following table presents the characteristic Raman shifts for the chromate ion, which are applicable to manganese chromate.

Vibrational ModeWavenumber (cm⁻¹) RangeDescription
Cr-O Symmetric Stretch (ν₁)~840 - 860Very strong, sharp peak characteristic of chromate. qut.edu.au
Cr-O Asymmetric Stretch (ν₃)~820 - 840Medium to weak intensity peaks. qut.edu.au
Cr-O Bending Modes (ν₂, ν₄)~330 - 400Weaker peaks corresponding to bending vibrations.

Electronic Structure and Oxidation State Probing

Understanding the electronic structure, particularly the oxidation states of manganese and chromium, is crucial for determining the properties of manganese chromate. X-ray absorption spectroscopy is a premier, element-specific technique for this purpose.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that probes the electronic structure of a specific element within a material. uu.nl By tuning the energy of an X-ray beam and measuring the absorption coefficient of the material, one can obtain a spectrum that contains detailed information about the absorbing atom's local environment and electronic state. mdpi.com The spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region refers to the features at and near the main absorption edge. The position and shape of the absorption edge are highly sensitive to the oxidation state and coordination chemistry (e.g., geometry and ligand type) of the absorbing element. uu.nlnih.gov

For manganese chromate, XANES spectra can be collected at both the Mn K-edge and the Cr K-edge to independently probe the state of each metal.

Oxidation State: The primary indicator of oxidation state is the absorption edge energy. As the oxidation state of an atom increases, its effective nuclear charge becomes greater, and more energy is required to excite a core electron. This results in a shift of the absorption edge to higher energies. researchgate.net For instance, the Mn K-edge for Mn(IV) will be at a higher energy than for Mn(III), which in turn is higher than for Mn(II). researchgate.net By comparing the edge position of manganese chromate to that of standard reference compounds with known oxidation states (e.g., MnO for Mn(II), Mn₂O₃ for Mn(III)), the average oxidation state of manganese in the sample can be precisely determined. researchgate.net

Coordination Environment: The pre-edge region of the XANES spectrum, which arises from formally forbidden 1s → 3d electronic transitions, provides information about the coordination geometry. nih.gov The intensity of these pre-edge features is related to the degree of mixing between the metal 3d and 4p orbitals. For centrosymmetric geometries like a perfect octahedron, this mixing is minimal, resulting in a low-intensity pre-edge peak. In non-centrosymmetric environments, such as a tetrahedron, d-p mixing is more significant, leading to a much more intense pre-edge feature. This allows for the differentiation between, for example, tetrahedral and octahedral coordination for both Mn and Cr.

The table below summarizes how XANES features are used to interpret the electronic and structural properties of manganese and chromium.

XANES FeatureInterpretation
Edge Energy Position Shifts to higher energy with increasing oxidation state. researchgate.net A reliable indicator for determining the average oxidation state of Mn or Cr by comparison with standards. researchgate.net
Pre-Edge Peak Intensity Provides information on coordination geometry. Low intensity suggests a centrosymmetric environment (e.g., octahedral), while high intensity indicates a non-centrosymmetric environment (e.g., tetrahedral). nih.gov
Edge Shape (White Line) The shape and intensity of the main absorption peak (the "white line") are influenced by the local density of unoccupied electronic states and can be used as a fingerprint for the local coordination and bonding environment. uu.nl

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures changes in the mass of a sample as a function of temperature or time under a controlled atmosphere. uni-siegen.de It is used to determine the thermal stability of materials and to study decomposition pathways. du.ac.in

For manganese chromate, TGA reveals that the compound is thermally unstable at elevated temperatures. Research on a new orthorhombic phase of MnCrO₄ shows that it begins to lose oxygen upon heating above 400 °C. nih.govurfu.ru The decomposition is not a simple, single-step process. The initial decomposition products are chromium(III) oxide (Cr₂O₃) and hausmannite (Mn₃O₄). nih.govurfu.ru Upon further heating, these oxides react to form a mixed-metal spinel phase, Mn₁.₅Cr₁.₅O₄. nih.govurfu.ru

This multi-stage decomposition is typical for complex inorganic salts containing transition metals, where changes in oxidation state accompany the loss of volatile components like oxygen. The precise temperatures and mass loss percentages associated with each step provide a quantitative fingerprint of the material's thermal behavior.

Table 3: Thermal Decomposition Pathway of MnCrO₄

Temperature Range Mass Change Resulting Solid Phases
> 400 °C Mass loss (Oxygen) Initial decomposition to Cr₂O₃ + Mn₃O₄
Higher Temperatures Further reaction Formation of Mn₁.₅Cr₁.₅O₄ spinel

This table summarizes the decomposition products of MnCrO₄ upon heating in air as identified in research literature. nih.govurfu.ru

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to an identical temperature program. wikipedia.orgtrb.org The resulting plot of ΔT versus temperature, known as a thermogram, shows peaks corresponding to thermal events. Endothermic peaks (ΔT < 0) indicate processes that absorb heat, such as melting or some decomposition steps, while exothermic peaks (ΔT > 0) indicate heat-releasing processes like crystallization or oxidation. uni-siegen.de

DTA is frequently used alongside TGA to provide a more complete picture of thermal events. uni-siegen.de While TGA shows when mass changes occur, DTA indicates whether the corresponding process is endothermic or exothermic. For the thermal decomposition of MnCrO₄, the initial decomposition above 400 °C to Cr₂O₃ and Mn₃O₄ would be associated with an endothermic peak on the DTA curve, corresponding to the energy required to break bonds and release oxygen gas. The subsequent formation of the Mn₁.₅Cr₁.₅O₄ spinel at higher temperatures may also appear as a distinct endothermic or exothermic peak, depending on the thermodynamics of the solid-state reaction.

In addition to high-temperature decomposition, thermal analysis has been used to study low-temperature phenomena in MnCrO₄. Specific heat capacity measurements, which are conceptually related to DTA, revealed a distinct λ-shaped anomaly at approximately 42 K. urfu.ru This anomaly is characteristic of a second-order phase transition and confirms the onset of three-dimensional antiferromagnetic ordering in the material. urfu.ru

Computational and Theoretical Investigations of Manganese Chromate Systems

Quantum Mechanical Approaches

Quantum mechanical approaches offer a powerful lens through which the electronic structure and bonding in manganese chromate (B82759) can be meticulously examined. These methods range from first-principles calculations that model the system from the ground up to more conceptual theories that provide a framework for understanding chemical bonding and electronic transitions.

Density Functional Theory (DFT) has emerged as a cornerstone of computational materials science for its ability to accurately predict the electronic and magnetic properties of complex materials like manganese chromate. youtube.com DFT calculations are used to investigate the ground state geometries, binding energies, and electronic structures of transition metal complexes. By solving the Kohn-Sham equations, DFT provides a detailed picture of the electron density distribution, from which various properties can be derived.

Research on spinel compounds, including structures related to manganese chromate, utilizes DFT to analyze the electronic structure and magnetic properties. researchgate.net These calculations often focus on the orbital projected density of states (DOS), which reveals the contributions of different atomic orbitals—specifically the manganese 3d and oxygen 2p orbitals—to the electronic bands. researchgate.net For instance, in spinel structures like MnCr₂O₄, the calculations can distinguish between the contributions of the t₂g and e_g orbitals, which is crucial for understanding the electronic and magnetic ordering. researchgate.net DFT has been successfully used to confirm that MnCrO₄ exhibits three-dimensional antiferromagnetic ordering, with calculations of spin exchange interactions corroborating experimental findings. urfu.ru

The electronic properties analysis from DFT can also determine the character of the frontier molecular orbitals. In many manganese complexes, the highest occupied molecular orbital (HOMO) is primarily centered on the ligands, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the metal center. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that determines the material's conductivity; DFT calculations have shown MnCrO₄ to be a semiconductor. urfu.rursc.org

PropertyDFT FindingSignificance
Magnetic OrderCalculated spin exchange interactions confirm three-dimensional antiferromagnetic order below TN ≈ 42 K. urfu.ruProvides a theoretical basis for the experimentally observed magnetic behavior.
Electronic StructureOrbital-projected Density of States (DOS) shows distinct contributions from Mn 3d, Cr 3d, and O 2p orbitals. researchgate.netElucidates the roles of different atoms and orbitals in the electronic band structure.
Band GapCalculations indicate MnCrO₄ is a semiconductor with an activation energy of 0.27 eV. urfu.ruCharacterizes the material's electrical conductivity and potential for electronic applications.
Frontier OrbitalsThe HOMO is often centered on ligand atoms, while the LUMO is located on the metal surface in related complexes. Helps predict reactivity and the nature of electronic transitions (e.g., ligand-to-metal charge transfer).

Ligand Field Theory (LFT) provides a semi-empirical framework for understanding the electronic structure and spectroscopy of transition metal complexes. wpmucdn.com It is a more sophisticated model that combines elements of Crystal Field Theory and Molecular Orbital Theory to describe the interaction between the metal ion and the surrounding ligands. wikipedia.org LFT considers the effects of the ligand-induced electrostatic field on the degeneracy of the metal d-orbitals and also accounts for the covalent nature of the metal-ligand bonds. wikipedia.orglibretexts.org

In a manganese chromate system, the central manganese ion is coordinated by oxygen atoms from the chromate anions. The arrangement of these ligands creates an electrostatic field that lifts the degeneracy of the manganese d-orbitals. Depending on the specific coordination geometry (e.g., octahedral or tetrahedral), the five d-orbitals split into distinct energy levels, typically a lower-energy t₂g set and a higher-energy e_g set in an octahedral field. wikipedia.org The magnitude of this energy splitting, denoted as Δ, is a critical parameter that determines the electronic configuration and magnetic properties of the complex. uci.edu

LFT explains the difference between high-spin and low-spin complexes for metal ions with d⁴ to d⁷ electron configurations. uci.edu If the ligand field splitting energy (Δ) is smaller than the electron pairing energy (Π), electrons will preferentially occupy the higher-energy e_g orbitals before pairing in the lower-energy t₂g orbitals, resulting in a high-spin complex. Conversely, if Δ is larger than Π, electrons will pair in the t₂g orbitals to achieve a more stable low-spin configuration. uci.edu The nature of the ligands and the oxidation state of the metal ion are key factors that influence the magnitude of Δ. libretexts.org

Molecular Orbital (MO) theory offers a comprehensive description of bonding in coordination compounds by considering orbitals that extend over the entire molecule. libretexts.org It is based on the principle of forming molecular orbitals through the linear combination of atomic orbitals (LCAO). libretexts.org When atomic orbitals from the central metal and the ligands combine, they form an equal number of bonding and antibonding molecular orbitals. libretexts.org Electrons then fill these molecular orbitals starting from the lowest energy level. libretexts.org

The application of MO theory to manganese chromate allows for a detailed analysis of the covalent interactions between the manganese d-orbitals and the oxygen p-orbitals of the chromate ligand. This approach provides insight into charge distribution, bond strength, and spectroscopic properties. A key output of MO calculations is the molecular orbital diagram, which illustrates the energy levels of the bonding, antibonding, and non-bonding orbitals. youtube.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy gap between the HOMO and LUMO is related to the chemical reactivity and the energy of the lowest electronic transition. oup.com In many transition metal complexes, electronic absorption bands in the UV-Vis spectrum are assigned to transitions between these frontier orbitals, such as ligand-to-metal charge transfer (LMCT) transitions. MO theory is thus indispensable for interpreting the electronic spectra and understanding the photochemical behavior of manganese chromate systems. researchgate.net

Exploration of Quantum Phenomena

Manganese chromate systems are arenas for fascinating quantum phenomena that arise from the complex interplay between electronic, spin, and lattice degrees of freedom. These effects are crucial for understanding the material's unique magnetic and structural properties.

While static JT distortions are well-documented, many manganese systems exhibit dynamic Jahn-Teller phenomena. aps.org In this scenario, the distortion is not fixed along a single axis but can reorient rapidly between several equivalent configurations. nih.gov This dynamic nature arises from the small energy barriers that separate different JT axis arrangements, allowing the system to fluctuate between them. nih.gov

This dynamic process leads to a profound quantum mechanical state known as orbital-lattice entanglement. icmab.es The electronic orbital state of the manganese ion becomes intrinsically coupled with the vibrational modes (phonons) of the crystal lattice. aps.org The orientation of the d-orbitals and the positions of the surrounding atoms are no longer independent but are entangled, meaning a change in one instantaneously affects the other. This entanglement is a key factor in determining the structural phase transitions and magnetic behavior of these materials. icmab.esresearchgate.net

PhenomenonDescriptionConsequence in Manganese Systems
Static Jahn-Teller Effect A permanent geometric distortion (e.g., axial elongation) of the MnO₆ octahedra to remove electronic degeneracy. aps.orgLeads to distinct long and short Mn-O bond lengths, influencing crystal structure and magnetic exchange.
Dynamic Jahn-Teller Effect Rapid interconversion between equivalent distorted geometries; the distortion is not static in time or space. nih.govaps.orgResults in time-averaged structures appearing more symmetric; influences thermal properties and magnetic excitations. aps.org
Orbital-Lattice Entanglement A quantum state where the electronic orbital degrees of freedom are coupled with the lattice vibrations (phonons). icmab.esCreates a synergistic interplay between electronic and structural properties, impacting phase transitions and spin-orbit coupling. icmab.es

Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital motion around the nucleus. While this effect is generally weaker in 3d transition metals like manganese compared to heavier 4d and 5d elements, it can be significantly enhanced and play a crucial role in determining the magnetic properties of materials. aps.orgnih.gov

In manganese chromate and related manganites, SOC is responsible for phenomena such as magnetocrystalline anisotropy, which is the dependence of the material's magnetic properties on the direction of magnetization relative to the crystal lattice. aps.org In systems where inversion symmetry is broken, such as at surfaces or interfaces, SOC can give rise to more exotic effects like the Dzyaloshinskii-Moriya interaction (DMI), which favors non-collinear or spiral spin arrangements. aps.org

Recent studies have highlighted the synergistic interplay between the Jahn-Teller effect and spin-orbit coupling in Mn³⁺ systems. icmab.es The JT distortion can modify the orbital energy levels in such a way that it enhances the effects of SOC, leading to a state of spin-orbit entanglement. In this state, the spin and orbital angular momenta are no longer independent quantities but are quantum mechanically coupled. This coupling can lead to the emergence of novel ground states and exotic electronic and magnetic excitations, opening new avenues for exploring the complex physics of 3d correlated electron systems. icmab.es

Simulation Methodologies

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the atomic-scale behavior of materials, providing insights into their structural, dynamic, and thermodynamic properties. In the context of manganese chromate and related systems, various MD methodologies can be employed to understand the interactions between the constituent ions and their environment.

One advanced technique is the ab initio quantum-mechanical charge-field molecular dynamics (QMCF-MD) simulation. This method was successfully used to study the structure and dynamics of the chromate ion (CrO42-) in an aqueous solution. acs.orgresearchgate.net In a typical QMCF-MD setup for simulating an ion in solution, the system is partitioned into a quantum mechanical (QM) region and a molecular mechanical (MM) region. acs.org The ion of interest and its immediate hydration shells are treated with quantum mechanics, providing a high level of accuracy for the short-range interactions, while the bulk solvent is modeled using classical force fields. acs.org

For the simulation of the chromate ion, a cubic simulation box containing one chromate anion and 1000 water molecules was used. acs.org The simulation was performed under the canonical (NVT) ensemble, with the temperature maintained at 298.15 K using the Berendsen algorithm. acs.org The QM region was defined with a radius of 5.25 Å around the chromium atom, encompassing an average of 52 water molecules, with an additional layer extending to 7.8 Å. acs.org The flexible BJH-CF2 model was employed for the water molecules in the MM region. acs.org

Such simulations provide detailed structural information, including radial distribution functions (RDFs), angular distribution functions, and coordination number distributions. For the hydrated chromate ion, the simulation revealed a well-defined first hydration shell consisting of 14 water molecules. acs.orgresearchgate.net The average distance between the oxygen atoms of the chromate ion and the hydrogen atoms of the coordinating water molecules was found to be 1.82 Å. acs.orgresearchgate.net Each oxygen atom of the chromate ion was coordinated to an average of 2.6 water molecules. acs.orgresearchgate.net

Dynamical properties can also be elucidated from MD simulations. The mean residence time of water molecules in the first hydration shell of the chromate ion was calculated to be 2.2 ps. acs.orgresearchgate.net This provides a measure of the lability of the hydration structure. Velocity autocorrelation functions can also be computed to analyze the vibrational properties of the system. acs.org

For solid-state systems like manganese chromate, which is a type of ternary metal oxide, MD simulations often rely on interatomic potentials that can accurately describe the interactions between the different types of atoms. The development of such potentials is a critical aspect of the simulation methodology. Variable charge models, such as the charge transfer interatomic potential (CTIP), are often necessary for metal-oxide systems to account for the different bonding environments. nasa.gov These potentials can be parameterized using data from ab initio calculations. Once a suitable potential is developed, large-scale MD simulations can be performed to study a wide range of properties, including crystal structure stability, defect formation, and ion transport mechanisms. The simulations are typically carried out using software packages like LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator). mdpi.com

The table below summarizes key parameters from a representative ab initio QMCF-MD simulation of a chromate ion in aqueous solution, illustrating the type of data that can be generated from such computational studies.

Simulation ParameterValue
System1 CrO42- ion + 1000 H2O molecules
EnsembleNVT (Canonical)
Temperature298.15 K
Simulation Box Size (cubic)31.1 Å
QM Region Radius5.25 Å
Average Number of Water Molecules in QM region52
Water Model (MM region)Flexible BJH-CF2

The following table presents structural and dynamic data obtained from the aforementioned simulation of the hydrated chromate ion.

PropertyValue
First Hydration Shell Coordination Number14
Mean Ochromate-Hwater distance1.82 Å
Average water coordination per chromate oxygen2.6
Mean Residence Time of water in first hydration shell2.2 ps

Reaction Mechanisms and Kinetics in Manganese Chromium Systems

Redox Transformations of Manganese and Chromium Species

The core of the manganese-chromium system is a series of redox reactions where electrons are transferred between the two elements, altering their oxidation states and, consequently, their chemical behavior and environmental impact.

Oxidation of Cr(III) to Cr(VI) by Manganese Oxides

Manganese oxides are recognized as the primary natural oxidants capable of converting Cr(III) to Cr(VI) in soil and aquatic environments. nih.govnih.gov This heterogeneous oxidation process is rapid and occurs on the surface of manganese minerals such as birnessite (δ-MnO₂). mdpi.com The reaction involves the transfer of electrons from Cr(III) to Mn(IV) or Mn(III) within the oxide structure, leading to the formation of aqueous Cr(VI) and the reduction of manganese.

2Cr³⁺ + 3MnO₂(s) + 2H₂O → 2CrO₄²⁻ + 3Mn²⁺ + 4H⁺

The rate and extent of this oxidation are influenced by several factors:

pH: Lower pH (acidic conditions) significantly enhances the rate of Cr(III) oxidation. nih.gov

Manganese Oxide Type: The reactivity and oxidizing capacity vary among different manganese oxides. Poorly crystalline or amorphous forms like birnessite, and those with a higher content of Mn(IV), tend to exhibit greater oxidation rates compared to more crystalline structures. chapman.edumst.edu Biologically produced manganese oxides can oxidize Cr(III) at rates approximately seven times faster than synthetic δ-MnO₂. nih.gov

Surface Area: A larger mineral surface area to solution ratio increases the rate of oxidation, indicating a direct reaction at the mineral surface.

Studies have quantified the initial rates of Cr(III) oxidation on hydrous manganese oxide, revealing chemically controlled, second-order kinetics that are independent of initial Cr(III) and produced Mn(II) concentrations. udel.eduudel.edu

Table 1: Initial Rate Constants for Cr(III) Oxidation by Hydrous Manganese Oxide (HMO)

pHRate Constant (s⁻¹)Reference
2.50.201 udel.eduresearchgate.net
3.00.242 udel.eduresearchgate.net
3.50.322 udel.eduresearchgate.net

Reduction of Cr(VI) by Various Reductants

While manganese oxides are potent oxidizers of Cr(III), other chemical species can reduce Cr(VI) back to the less harmful Cr(III) form. In these processes, manganese species, particularly Mn(II), can play a significant catalytic role.

For instance, the reduction of Cr(VI) by organic compounds like citrate (B86180) and oxalic acid is notably accelerated in the presence of Mn(II). acs.orgnih.govnih.gov In these systems, citrate or oxalate acts as the primary reductant, while Mn(II) functions as a catalyst. acs.orgnih.gov The proposed mechanism for reduction by oxalic acid involves the formation of a Mn(II) bis-oxalato complex, which then facilitates a one-electron transfer to Cr(VI). nih.gov

Furthermore, reduced iron, Fe(II), is another important reductant. High concentrations of aqueous Fe(II) can inhibit the net production of Cr(VI) by directly reducing it and by passivating the manganese oxide surface, preventing further Cr(III) oxidation. acs.org

Mn(II)/Mn(III)/Mn(IV) Redox Cycling in Presence of Chromium

The interaction between manganese and chromium is not a one-way process but rather a dynamic cycle involving multiple oxidation states of manganese. The oxidation of Cr(III) is coupled with the reductive dissolution of the manganese oxide surface. mdpi.comresearchgate.net This process converts Mn(IV) in the mineral structure into reduced Mn(II) and Mn(III) hydroxides that remain associated with the surface layer. mdpi.comresearchgate.net

The Mn(II) produced can be released into the solution or fill adsorption sites on the oxide surface, which can slow down further Cr(III) oxidation. nih.gov However, Mn(II) is also a key component of the redox cycle. It can be re-oxidized to higher valence states, particularly Mn(III), which is considered a highly reactive intermediate in the oxidation of Cr(III). nih.gov The presence of Mn(II) is required for sustained Cr(III) oxidation, suggesting that manganese is recycled in the process. nih.gov In the reduction of Cr(VI) by oxalic acid, the catalytic cycle involves the conversion of a Mn(II) complex to a Mn(III) complex, which is then converted back to the Mn(II) form. nih.gov

Mechanistic Pathways of Interconversion

The redox transformations between manganese and chromium species are governed by specific mechanistic pathways, primarily occurring at the interface between the solid manganese oxide and the aqueous solution.

Surface-Mediated Redox Reactions on Manganese Oxides

The oxidation of Cr(III) is a classic example of a surface-mediated reaction. The process occurs through a sequence of steps at the solid-solution interface. udel.edu The initial and critical step is the adsorption of aqueous Cr(III) onto the manganese oxide surface, forming a surface complex. udel.edu Following adsorption, electron transfer occurs from the bound Cr(III) to the Mn(IV) or Mn(III) centers within the oxide lattice. researchgate.net

This electron transfer results in the reductive dissolution of the manganese oxide, altering its surface composition with an increased presence of Mn(II) and Mn(III). mdpi.com The reaction can be inhibited if conditions favor the precipitation of Cr(OH)₃ on the mineral surface, which blocks active sites and prevents further interaction between Cr(III) and the oxide. researchgate.net Similarly, passivation of the surface by iron oxides can also decrease the rate of Cr(III) oxidation. acs.org

Table 2: Stoichiometric Relationship in Cr(III) Oxidation by Birnessite (δ-MnO₂)

Reactant RatioProduct RatioKey ObservationReference
MnO₂ : Cr(III)Mn(II) : Cr(VI)Reductive dissolution of MnO₂ surface mdpi.comresearchgate.net
3 : 23 : 2Formation of reduced Mn(II) and Mn(III) hydroxides on the surface mdpi.comresearchgate.net

Role of Precursor and Successor Complex Formation

The mechanism of Cr(III) oxidation at the manganese oxide surface can be described in terms of precursor and successor complex formation. researchgate.net

Precursor Complex Formation: The process begins with the formation of a "precursor complex" where Cr(III) ions from the solution adsorb onto the active sites of the manganese oxide surface. researchgate.net

Electron Transfer: Within this complex, an intramolecular electron transfer takes place from Cr(III) to Mn(III) or Mn(IV). researchgate.net

Successor Complex Formation: This leads to the formation of a "successor complex" containing the newly formed Cr(VI) and the reduced manganese species, Mn(II), still bound to the surface. researchgate.net

Breakdown and Release: Finally, the successor complex breaks down, releasing the mobile Cr(VI) (as chromate (B82759), CrO₄²⁻) and Mn(II) ions into the solution. researchgate.net

Electron Transfer Mechanisms

The oxidation of chromium(III) to chromium(VI) by manganese oxides is a key process in manganese-chromium systems. This transformation is fundamentally an electron transfer process where Cr(III) loses electrons and manganese is reduced. The reaction between aqueous Cr(III) and manganese dioxide [β-MnO₂(s)] proceeds via a direct reaction at the mineral surface, rather than through catalyzed reactions involving dissolved oxygen epa.govacs.orgosti.gov.

Studies on nonheme manganese(IV)-oxo complexes have shown that the binding of redox-inactive metal ions, such as scandium (Sc³⁺), can significantly enhance the electron-transfer reactivity. This binding elongates the Mn(IV)-O bond, which in turn lowers the reorganization energy of electron transfer. Consequently, the reduction potential of the Mn(IV)-oxo complex becomes much more positive, making it a stronger oxidant. This enhancement can be so dramatic that it changes the reaction mechanism for processes like the sulfoxidation of thioanisoles from a direct oxygen atom transfer to an electron transfer pathway nih.gov. The initial stages of Cr(III) oxidation on mineral surfaces can be very rapid, with a significant portion of the reaction occurring within the first few seconds, indicating efficient electron transfer at the solid-liquid interface nih.govresearchgate.net.

Influence of Environmental Parameters (e.g., pH, Organic Ligands)

Environmental factors, particularly pH and the presence of organic ligands, exert a strong influence on the reaction pathways and rates in manganese-chromium systems.

pH: The rate of Cr(III) oxidation by manganese oxides is highly pH-dependent. In acidic solutions, the reaction kinetics are complex and non-linear over time epa.govacs.orgosti.gov. Studies on hydrous manganese oxide (HMO) have shown that the rate of Cr(III) oxidation increases as the pH increases from 2.5 to 3.5 nih.govresearchgate.netudel.edu. However, at pH values near 3.5 and above, the formation of chromium hydroxide precipitates can occur. This precipitation can reduce the amount of Cr(III) available for reaction and may also coat the manganese oxide surface, inhibiting further sorption and oxidation udel.edu. In slightly acidic to basic conditions (pH 6.3 to 10.1), the oxidation of aqueous Cr(III) is significantly slower, primarily limited by the low solubility of chromium(III) hydroxide [Cr(OH)₃(s)] acs.orgosti.gov.

Organic Ligands: Organic matter can play a dual role in chromium redox chemistry. Low molecular weight organic ligands can facilitate the oxidation of Cr(III) by forming complexes researchgate.net. Conversely, organic matter is also a primary factor in the reduction of soluble Cr(VI) back to Cr(III) koreascience.kr. The reductive capacity of soils with higher organic matter content is significantly greater than their oxidative capacity koreascience.kr. The oxidation rates of various organic compounds by manganese oxides are dependent on solution conditions, including pH and the presence of dissolved organic matter rsc.org.

Kinetic Studies of Manganese-Chromium Reactions

Kinetic studies are essential for understanding the rates and factors controlling reactions between manganese and chromium species. These studies involve determining reaction orders, rate constants, and the influence of physical and chemical parameters.

Determination of Reaction Orders and Rate Constants

For the reaction of aqueous Cr(III) with pyrolusite (β-MnO₂) in acidic solutions (pH 3.0-4.7), an empirical rate expression has been derived to account for the observed non-linear kinetics epa.govacs.orgosti.gov:

dfCr/dt (s⁻¹) = k(A/V)[Crt]⁻¹(1.0 - fCr)3.2 (± 0.8)

Where:

fCr is the fraction of Cr(VI) to total dissolved chromium.

k is the rate constant, determined to be 2.0 (± 1.6) x 10⁻³ mol·m⁻²·s⁻¹.

A/V is the surface area of β-MnO₂(s) to solution volume ratio (m²·L⁻¹).

[Crt] is the molar concentration of total dissolved chromium.

The table below summarizes experimentally determined rate constants for Cr(III) oxidation on HMO at different pH values.

pHRate Constant (k) in s⁻¹
2.50.201
3.00.242
3.50.322
Data sourced from Landrot et al. (2009) nih.govresearchgate.netudel.edu

Impact of Surface Area and Reactant Concentrations on Kinetics

The kinetics of heterogeneous reactions, such as the oxidation of Cr(III) by solid manganese oxides, are significantly affected by the available surface area for reaction and the concentrations of the reactants.

Surface Area: The rate of Cr(VI) formation is directly influenced by the surface area of the manganese oxide. The rate expression for Cr(III) oxidation by β-MnO₂(s) includes the term A/V (surface area to solution volume ratio), indicating that a larger surface area leads to a faster reaction rate epa.govacs.orgosti.gov. This is because the reaction occurs at active sites on the mineral surface.

Reactant Concentrations: The initial concentration of Cr(III) also affects the reaction rate. The rate expression shows an inverse relationship with the total chromium concentration [Crt] epa.govosti.gov. The oxidation of aqueous Cr(III) is highly nonlinear with time, which may be due to the strong adsorption of the produced anionic Cr(VI) species onto the positively charged manganese oxide surface in acidic conditions. This adsorption can limit the access of Cr(III) species to the active oxidizing sites, thereby slowing the reaction as it progresses epa.govacs.orgosti.gov.

Autocatalytic Processes

Autocatalysis is a process in which a product of a reaction acts as a catalyst for that same reaction. In manganese chemistry, the oxidation of Mn(II) can exhibit autocatalytic behavior, with MnO₂ serving as the catalyst researchgate.net. A well-known example of autocatalysis in a manganese-containing system is the reaction between permanganate (B83412) ions (MnO₄⁻) and ethanedioate (oxalate) ions. This reaction starts slowly but accelerates as it produces manganese(II) ions (Mn²⁺), which then catalyze the reaction youtube.com. The Mn²⁺ catalyst reacts with the permanganate ion to form intermediate manganese species (like Mn³⁺), which then react more readily with the oxalate, regenerating the Mn²⁺ catalyst and continuing the cycle youtube.com. Such autocatalytic behavior can also be observed in the reaction of permanganate with glycine, where the formation of colloidal MnO₂ particles provides a surface that catalyzes the ongoing reaction researchgate.net.

Thermal Decomposition Mechanisms

The thermal decomposition of manganese salts, such as manganese carbonate (rhodochrosite) or manganese oxalate, involves a series of transformations that typically lead to the formation of various manganese oxides. The specific products and decomposition temperatures depend on the starting material and the atmospheric conditions (e.g., air, nitrogen).

For manganese carbonate (MnCO₃), thermal decomposition in air proceeds through multiple stages. The initial mass loss is attributed to the transformation of the carbonate to manganese(III) oxide (α-Mn₂O₃) mdpi.com. As the temperature increases further, this oxide is reduced to manganese tetroxide (Mn₃O₄) mdpi.com. At even higher temperatures (above 1300 K), Mn₃O₄ can be further reduced to manganese(II) oxide (MnO), which is the most stable oxide phase at very high temperatures mdpi.com.

The decomposition of manganese nitrate (B79036) tetrahydrate [Mn(NO₃)₂·4H₂O] also follows a multi-step process. Initial heating leads to endothermic dehydration and nitrate decomposition, forming MnO₂ at around 250°C. Further heating results in subsequent mass losses corresponding to the formation of Mn₂O₃ (around 530°C) and finally Mn₃O₄ (around 925°C) researchgate.net. Similarly, the decomposition of potassium permanganate (KMnO₄) in air around 250°C yields potassium manganate (B1198562) (K₂MnO₄) and a mixed-phase material, releasing oxygen in the process rsc.org.

A general sequence for the thermal decomposition of manganese compounds leading to oxides in an oxidizing or inert atmosphere is:

Loss of water of hydration (if present) and decomposition of the anion (e.g., carbonate, nitrate, oxalate).

Formation of an initial manganese oxide (e.g., Mn₂O₃ or MnO₂).

Stepwise reduction to lower oxides at higher temperatures: MnO₂ → Mn₂O₃ → Mn₃O₄ → MnO.

The table below outlines the typical temperature ranges for the formation of different manganese oxides during thermal decomposition.

Temperature RangeTransformation
~250°C - 450°CDecomposition of salt to MnO₂ or Mn₂O₃
~500°C - 900°CReduction of MnO₂ to Mn₂O₃
> 900°CReduction of Mn₂O₃ to Mn₃O₄
> 1200°CReduction of Mn₃O₄ to MnO
Note: Specific temperatures can vary based on the precursor salt and heating conditions. mdpi.comresearchgate.net

Stepwise Decomposition Pathways

The thermal decomposition of manganese salts, such as manganese(II) nitrate and manganese(II) oxalate, typically proceeds through a series of steps involving dehydration followed by the formation of various manganese oxides. While specific data for chromic acid, manganese salt is limited, the decomposition pathways of other manganese compounds provide a general model.

The decomposition of aqueous manganese(II) nitrate solution begins with the loss of water around 100°C. colab.ws Between 200–300°C, the remaining water is lost, followed by the sequential release of nitrogen dioxide (NO₂) molecules, leading to the formation of manganese dioxide (MnO₂). colab.ws Further heating induces the transformation of MnO₂ to manganese(III) oxide (Mn₂O₃) in the temperature range of 500–550°C. colab.wsresearchgate.net The final decomposition product at temperatures between 800–1000°C is manganese(II,III) oxide (Mn₃O₄). colab.wsresearchgate.net

Similarly, the decomposition of manganese(II) oxalate involves dehydration, followed by the breakdown of the anhydrous oxalate. researchgate.net The oxidative decomposition of the anhydrous oxalate leads to the formation of manganese species in both +3 and +4 oxidation states. researchgate.net The final products are dependent on the annealing temperature and atmosphere, with Mn₃O₄ and Mn₂O₃ being common resulting oxides. researchgate.netresearchgate.net The thermal decomposition of manganese(II) sulfate (B86663) also follows a pattern of forming progressively more reduced oxides at higher temperatures, yielding Mn₂O₃ at approximately 840°C and subsequently Mn₃O₄ at temperatures above 850°C. sdu.dk

CompoundTemperature Range (°C)Decomposition Step/Product
Manganese(II) Nitrate (aqueous) colab.ws~100Initial water loss
200 - 300Formation of MnO₂
500 - 550Formation of Mn₂O₃
800 - 1000Formation of Mn₃O₄
Manganese(II) Sulfate sdu.dk625 - 840Formation of Mn₂O₃
>850Formation of Mn₃O₄
Manganese(II) Oxalate (in air) researchgate.netresearchgate.net250 - 300Decomposition of anhydrous oxalate
>450Formation of Mn₂O₃ and/or Mn₃O₄

Disproportionation Reactions of Oxo-Compounds

Disproportionation is a redox reaction where a species of an intermediate oxidation state is converted into two different oxidation states, one higher and one lower. In manganese-oxo systems, manganese(IV)-oxo species can undergo disproportionation to yield manganese(III) and manganese(V) species. nih.gov This process is an equilibrium reaction, where the Mn(V)-oxo species acts as the primary oxidant. nih.gov

The reactivity of these systems is influenced by the equilibrium constant for the disproportionation of the Mn(IV)-oxo compound. nih.gov For example, in studies involving porphyrin-manganese complexes, the apparent rate constants for reactions show an inverted reactivity order because the (porphyrin)Mn(IV)(O) species disproportionates to (porphyrin)Mn(III)X and the highly reactive (porphyrin)Mn(V)(O). nih.gov The reverse reaction, where Mn(V) and Mn(III) species react to form Mn(IV), is known as comproportionation and occurs at a very high rate. nih.gov

Reaction TypeReactantsProductsRate Constant (k)
Disproportionation nih.gov2 (TPP)Mn(IV)(O)(TPP)Mn(V)(O) + (TPP)Mn(III)X~2.5 x 10⁹ M⁻¹ s⁻¹
Comproportionation nih.gov(TPFPP)Mn(V)(O) + (TPFPP)Mn(III)Cl(TPFPP)Mn(IV)(O)5 x 10⁸ M⁻¹ s⁻¹

Note: TPP = 5,10,15,20-tetraphenylporphyrin; TPFPP = 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin.

Catalytic Decomposition Pathways on Metal Oxides

Manganese oxides are effective catalysts in various redox reactions, including those involving chromium. chapman.edu They are known to be strong oxidants capable of oxidizing trivalent chromium (Cr(III)) to the hexavalent state (Cr(VI)). chapman.eduresearchgate.net This process is not a decomposition of the manganese salt itself, but rather a manganese-oxide-catalyzed oxidation, which is a key kinetic pathway in manganese-chromium systems.

The kinetics of Cr(III) oxidation on manganese oxides, such as hydrous manganese oxide (HMO), are pH-dependent. researchgate.netudel.edu Studies using quick X-ray absorption fine structure spectroscopy (Q-XAFS) have determined the initial rate constants for this oxidation process. researchgate.net The reaction is found to be chemically controlled rather than diffusion-dependent in the initial stages. udel.edu

The catalytic activity of manganese oxides can be influenced by the presence of other metal oxides. For instance, iron oxide minerals like hematite (Fe₂O₃) and goethite (α-FeOOH) can associate with manganese oxides, causing surface passivation. chapman.edu This passivation can lead to a decrease in the rate of Cr(III) oxidation, effectively inhibiting the catalytic pathway. chapman.edu The crystallinity of the manganese oxide also plays a role, with less crystalline forms generally exhibiting higher oxidation rates. chapman.edu

CatalystpHRate Constant (s⁻¹) for Cr(III) Oxidation researchgate.netudel.edu
Hydrous Manganese Oxide (HMO)2.50.201
3.00.242
3.50.322

Environmental Biogeochemical Transformations of Chromium and Manganese

Redox Cycling of Chromium and Manganese in Natural Systems

The redox cycling of chromium and manganese is a critical process that dictates their speciation and environmental behavior. In soil and aquatic environments, manganese exists in multiple oxidation states, primarily as soluble Mn(II) and solid-phase Mn(III) and Mn(IV) oxides. encyclopedia.pub Chromium also exhibits different oxidation states, with the most common being the relatively immobile and less toxic Cr(III) and the highly mobile and toxic Cr(VI). chapman.eduacs.org

The transformation between these oxidation states is often microbially mediated. encyclopedia.pub For instance, in anaerobic or anoxic conditions, oxidized forms of manganese like Mn(IV) can act as electron acceptors for the microbial oxidation of organic matter, leading to the release of soluble Mn(II). suezwaterhandbook.com Conversely, in the presence of oxygen, Mn(II)-oxidizing bacteria can facilitate the formation of reactive manganese oxides. nih.gov

The redox state of manganese is intricately linked to that of chromium. Manganese oxides are potent oxidants capable of converting Cr(III) to the more hazardous Cr(VI). nih.govrsc.orgnih.gov This oxidation is a significant environmental concern as it increases the mobility and toxicity of chromium. The cycling is completed by the reduction of Cr(VI) back to Cr(III), a process that can be facilitated by various reducing agents present in the environment, including ferrous iron (Fe(II)) and organic matter. chapman.edu

The table below summarizes the key redox transformations for chromium and manganese in natural systems.

ElementOxidation State ChangeCommon OxidantsCommon ReductantsEnvironmental Significance
Chromium Cr(III) → Cr(VI)Manganese Oxides (MnO₂)-Increased mobility and toxicity
Chromium Cr(VI) → Cr(III)Ferrous Iron (Fe(II)), Organic Matter, Sulfide-Decreased mobility and toxicity
Manganese Mn(II) → Mn(III)/Mn(IV)Oxygen (often microbially mediated)-Formation of reactive oxide surfaces
Manganese Mn(III)/Mn(IV) → Mn(II)Organic Matter, Cr(III), Fe(II)-Increased manganese solubility

Interfacial Reactions Controlling Chromium and Manganese Speciation

Interfacial reactions occurring at the surface of minerals and organic matter play a pivotal role in controlling the speciation of chromium and manganese. The surfaces of manganese oxides are particularly important in this regard. These surfaces can adsorb Cr(III), bringing it into close proximity for oxidation to Cr(VI). researchgate.net

The process of Cr(III) oxidation at the manganese oxide surface involves several steps: the formation of a precursor complex on the oxide surface, electron transfer from Cr(III) to Mn(IV) or Mn(III), the formation of a successor complex with Mn(II) and Cr(VI), and finally the release of Mn(II) and Cr(VI) into the solution. researchgate.net

The speciation is also influenced by the presence of other ions and molecules in the system. For example, the presence of aqueous Fe(II) can lead to the passivation of the manganese oxide surface by forming iron oxide coatings, which can inhibit the oxidation of Cr(III). chapman.eduacs.org Furthermore, Fe(II) can directly reduce any Cr(VI) that is formed. chapman.eduacs.org

The table below details the key interfacial reactions influencing chromium and manganese speciation.

InterfaceReactantsProductsProcessImpact on Speciation
Manganese Oxide Surface Cr(III) (aq), MnO₂ (s)Cr(VI) (aq), Mn(II) (aq)Redox ReactionOxidation of Cr(III) to mobile Cr(VI)
Manganese Oxide Surface Fe(II) (aq), MnO₂ (s)Fe(III) oxides (s), Mn(II) (aq)Surface Passivation/RedoxInhibition of Cr(III) oxidation
Iron Oxide Surface Cr(VI) (aq), Fe(II) (surface)Cr(III) (s), Fe(III) (surface)Redox ReactionReduction of mobile Cr(VI) to immobile Cr(III)
Organic Matter Surface Cr(III) (aq), Organic LigandsCr(III)-Organic ComplexComplexationDecreased availability of Cr(III) for oxidation

Role of Manganese Oxides as Geochemical Oxidants for Cr(III)

Manganese oxides are widely recognized as the primary natural oxidants of Cr(III) in soil and aquatic environments. nih.govrsc.orgnih.gov The oxidative capacity of these minerals is dependent on their specific mineralogy, crystallinity, and surface area. Poorly crystalline or biogenic manganese oxides, which are often formed by microbial activity, tend to be more reactive and have a higher capacity for oxidizing Cr(III) compared to their more crystalline counterparts. chapman.eduacs.orgnih.gov

The oxidation of Cr(III) by manganese oxides is a thermodynamically favorable process. The reaction involves the transfer of three electrons from Cr(III) to manganese, resulting in the formation of Cr(VI) and the reduction of Mn(IV) or Mn(III) to Mn(II). A stoichiometric relationship of a 3:2 molar ratio between the produced Mn(II) and Cr(VI) has been observed in some studies. researchgate.net

The rate of Cr(III) oxidation is influenced by several factors, including pH. Lower pH conditions generally favor the oxidation of aqueous Cr(III). nih.gov The presence of Mn(II) can also impact the reaction; high concentrations of dissolved Mn(II) can inhibit Cr(III) oxidation. nih.gov

The following table presents research findings on the oxidation of Cr(III) by different types of manganese oxides.

Manganese Oxide TypeExperimental ConditionsKey Findings
Biogenic Mn Oxides Near neutral pH, presence of carbon and lightHighest Cr(III) oxidation capacity observed under these conditions. rsc.org
Poorly Crystalline Birnessite Diffusion-limited reactorEffective in oxidizing Cr(III), but reactivity decreases in the presence of Fe(II). chapman.eduacs.org
Crystalline Pyrolusite Diffusion-limited reactorLower Cr(III) oxidation rate compared to poorly crystalline birnessite. chapman.eduacs.org
Synthetic δ-MnO₂ Batch reactionsRapid initial oxidation of Cr(III), followed by a slowdown due to the accumulation of Mn(II) on the oxide surface. nih.gov

Impact of Organic Matter and Other Environmental Factors on Redox Processes

Furthermore, dissolved organic matter can form complexes with Cr(III), effectively sequestering it and making it less available for oxidation by manganese oxides. researchgate.net The formation of these stable complexes can significantly decrease the rate of Cr(VI) formation.

Besides organic matter, other environmental factors such as pH and the presence of other redox-active species influence these transformations. As mentioned, lower pH generally enhances the oxidation of Cr(III) by manganese oxides. nih.gov The presence of Fe(II) is another critical factor, as it can both passivate manganese oxide surfaces and directly reduce Cr(VI), thereby inhibiting the net production of toxic Cr(VI). chapman.eduacs.org The interplay of these factors creates a dynamic system where the speciation and fate of chromium and manganese are constantly evolving.

The table below summarizes the influence of key environmental factors on chromium and manganese redox processes.

Environmental FactorImpact on Cr(III) OxidationImpact on Cr(VI) ReductionImpact on Mn Oxide Stability
Organic Matter Inhibition (through complexation and MnO₂ reduction)EnhancementDestabilization (reductive dissolution)
pH Generally enhanced at lower pHGenerally enhanced at lower pHMore soluble at lower pH
Fe(II) Inhibition (surface passivation and Cr(VI) reduction)Enhancement (direct reduction)Reductive dissolution
Light Can enhance Cr(III) oxidation in the presence of biogenic Mn oxides and carbonCan influence redox processes-

Catalytic Applications and Mechanistic Studies

Heterogeneous Catalysis Involving Manganese Chromate (B82759) Compounds

Manganese and chromium oxides, often in mixed formulations, serve as robust heterogeneous catalysts. A notable example is a catalyst composition described as mangano-chromia-manganite, which is distributed on a support material like activated alumina. google.com In industrial applications, such as the annealing of low carbon strip steels, the selective oxidation of manganese and chromium is a key consideration. During this process, oxide particles like (Fe,Mn)O and MnCr2O4 can form at the grain boundaries of the steel. scientific.net The formation and distribution of MnCr2O4 are particularly dependent on the chromium content in the steel. scientific.net

These mixed metal oxide catalysts are valued for their stability and activity in various reactions. The synergy between manganese and chromium allows for catalytic functionalities that may not be achievable by the individual components. For instance, in catalysts designed for treating automobile exhaust, the inclusion of a chromate with a mangano-chromia-manganite catalyst was found to not only protect the catalyst from lead poisoning but also to increase its activity for oxidizing olefins and carbon monoxide. google.com

Advanced Oxidation Processes Catalyzed by Manganese-Chromium Materials

Manganese-chromium materials are effective in advanced oxidation processes (AOPs), which rely on the generation of highly reactive chemical species to break down pollutants. The catalytic prowess of these materials stems from the ability of manganese and chromium to exist in multiple oxidation states, facilitating the electron transfer steps necessary for radical generation.

Manganese oxides, in particular, are recognized as strong oxidants capable of oxidizing various species, including other metals like trivalent chromium (Cr(III)). chapman.eduacs.org The oxidation of Cr(III) to the more mobile and toxic hexavalent chromium (Cr(VI)) by manganese(IV) oxides is a well-studied environmental process. chapman.edumdpi.com This redox reaction underscores the potent oxidizing nature of manganese-containing materials, a property harnessed in catalytic AOPs.

Manganese compounds are exceptionally effective catalysts for the decomposition of hydrogen peroxide (H₂O₂), a cornerstone of many AOPs. researchgate.net Manganese dioxide (MnO₂) is a classic example of a catalyst that dramatically accelerates the breakdown of H₂O₂ into water and oxygen gas. washington.edumit.edu This exothermic reaction is often used in demonstrations to illustrate catalytic effects. mit.edu The catalytic activity of MnO₂ lowers the activation energy of the decomposition reaction significantly, from approximately 75 kJ/mol for the uncatalyzed reaction to about 58 kJ/mol, which can increase the reaction rate by over a thousand times at 20°C. mit.edu

In bicarbonate buffer systems, even dissolved manganese(II) can catalyze the disproportionation of H₂O₂, exhibiting a catalase-like activity. nih.gov This activity is highly dependent on pH and the concentration of bicarbonate, which is believed to form a catalytic complex with manganese. nih.gov While specific studies on manganese chromate are less common, the established high activity of various manganese oxides and ions in peroxide decomposition suggests that mixed manganese-chromium materials would also be active in these processes. researchgate.neteucass.eu

Decomposition of Hydrogen Peroxide with Manganese-Based Catalysts
CatalystObservationKey FindingReference
Manganese Dioxide (MnO₂)Immediate and vigorous bubbling of O₂ gas upon addition to H₂O₂.Lowers the activation energy for H₂O₂ decomposition from 75 kJ/mol to 58 kJ/mol. washington.edumit.edu
Mn(II) ions in Bicarbonate BufferCatalyzes disproportionation of H₂O₂ at physiological pH.The catalytic rate is proportional to the third power of the bicarbonate concentration, suggesting a Mn(HCO₃)₃⁻ complex is the active catalyst. nih.gov
Manganese Oxides on Aluminum Oxide SupportFast decomposition of high-test peroxide (HTP).Catalyst prepared via impregnation with potassium permanganate (B83412) showed high reactivity and good endurance over multiple runs. eucass.eu

Mechanistic Insights into Catalytic Cycles

The catalytic activity of manganese-chromium systems is rooted in their ability to undergo repeated redox cycles. Manganese is particularly versatile, with accessible oxidation states ranging from -3 to +7, enabling a wide range of catalytic transformations. nih.gov In many manganese-catalyzed reactions, the mechanism involves the formation of a manganacycle intermediate. nih.gov

In this process, Mn(IV) is reduced to Mn(II) while oxidizing Cr(III) to Cr(VI). mdpi.com This reaction demonstrates the transfer of electrons from chromium to manganese, a fundamental step that could be part of a larger catalytic cycle if the manganese and chromium species can be returned to their original oxidation states by other reactants in the system. The stoichiometry of this reaction has been observed to yield a 3:2 molar relationship between the Mn(II) and Cr(VI) products. mdpi.com The crystallinity of the MnO₂ used can also affect the rate of oxidation. chapman.eduacs.org These mechanistic details are crucial for understanding how manganese-chromium materials function in catalytic applications, such as pollution remediation or industrial synthesis.

Single-Atom Catalysis with Manganese-Chromium Species

Single-atom catalysis (SAC) represents a modern frontier in heterogeneous catalysis, where isolated metal atoms dispersed on a support act as the catalytic centers. nih.govresearchgate.net This approach maximizes atomic efficiency and can lead to unique catalytic properties compared to traditional nanoparticle catalysts.

Similarly, chromium SACs have been investigated, for example, showing good catalytic activity for nitrogen fixation when embedded in divacant graphene. researchgate.net While research specifically detailing dual Mn-Cr single-atom catalysts is still emerging, the principles established by individual Mn and Cr SACs provide a strong foundation. A dual single-atom catalyst containing manganese and rhodium (Mn₁–Rh₁@O-TiC) has been successfully synthesized and used for the highly efficient and selective oxidation of cumene, demonstrating the potential of multi-metal single-atom systems. nih.gov The combination of manganese and chromium at the single-atom level could offer novel catalytic activities by creating synergistic effects between the two distinct, yet electronically coupled, atomic sites.

Research Findings on Manganese-Based Single-Atom Catalysts (SACs)
Catalyst SystemApplicationKey Research FindingReference
Mn Single-Atom on Graphene (SAMn-G)Selective oxidation of alcoholsActivated peroxymonosulfate via a nonradical pathway, showing high conversion and selectivity compared to Mn ions or oxide particles. nih.gov
Mn Single-Atom on Ni-modified ZrO₂ and V-modified Al₂O₃Oxidative dehydrogenation of propaneShowed high conversion and propylene selectivity, with excellent stability. Synergistic interactions between Mn single-atoms and the additive were observed. anl.gov
Mn, Co, and N co-doped carbon (MnCo–N–C)Acidic oxygen reduction reaction (ORR)Atomic MnNₓ and CoNₓ sites dispersed in the carbon matrix improved ORR durability and activity compared to a Co-only catalyst. rsc.org
Mn-Rh Dual Single-Atom Catalyst (Mn₁–Rh₁@O-TiC)Oxidation of cumeneDemonstrated remarkable selectivity and conversion efficiency, producing acetophenone in almost quantitative form through relay catalysis. nih.gov

Advanced Materials Development Based on Manganese Chromium Systems

Design and Synthesis of Spinel Ferrites and Chromites

Spinel compounds, with the general formula AB₂O₄, are a class of minerals that have been extensively studied for their diverse and tunable properties. Manganese chromite (MnCr₂O₄) adopts a normal spinel structure, where Mn²⁺ ions occupy the tetrahedral (A) sites and Cr³⁺ ions occupy the octahedral (B) sites within a cubic close-packed oxygen lattice. The synthesis method employed plays a crucial role in determining the physicochemical properties of the resulting manganese chromite nanoparticles, such as crystallite size, morphology, and band gap energy. wum.edu.pk

Various synthesis techniques have been reported for the preparation of manganese chromite, including the sol-gel method, co-precipitation, and hydrothermal methods. wum.edu.pkresearchgate.net The sol-gel method, for instance, offers good control over the particle size and homogeneity of the final product. wum.edu.pk In a typical sol-gel synthesis, manganese nitrate (B79036) and chromium nitrate are used as precursors, with a chelating agent like citric acid to form a gel. mdpi.com This gel is then dried and calcined at specific temperatures to obtain the desired spinel phase. wum.edu.pkresearchgate.net

The calcination temperature is a critical parameter that significantly influences the properties of the synthesized manganese chromite. Research has shown that as the calcination temperature increases, the average crystallite size of the nanoparticles also increases. For example, in one study, the crystal size of MnCr₂O₄ nanoparticles increased from 18 nm to larger sizes when the sintering temperature was raised from 750°C to 950°C. wum.edu.pk This change in crystallite size, in turn, affects the material's band gap energy. The band gap was observed to decrease from 4.03 eV at 750°C to 3.89 eV at 950°C. wum.edu.pk

The co-precipitation method is another widely used technique for synthesizing spinel ferrites and chromites. This method involves the simultaneous precipitation of manganese and chromium hydroxides from a solution of their respective salts by adding a precipitating agent like sodium hydroxide. The resulting precipitate is then washed, dried, and calcined to form the manganese chromite spinel. researchgate.netscispace.com The properties of the final product can be tuned by controlling parameters such as pH, temperature, and the molar ratio of the precursors.

The choice of synthesis method and the control of synthesis parameters are therefore essential for tailoring the properties of manganese chromite spinels for specific applications.

Synthesis MethodPrecursorsCalcination Temperature (°C)Resulting Crystal Size (nm)Band Gap (eV)Reference
Sol-gelManganese Nitrate, Chromium Nitrate750184.03 wum.edu.pk
Sol-gelManganese Nitrate, Chromium Nitrate950>183.89 wum.edu.pk
Co-precipitationNot Specified900-1050Not SpecifiedNot Specified researchgate.net

Integration into Energy Storage and Conversion Devices

Manganese-based materials are promising candidates for energy storage and conversion devices due to the multiple oxidation states of manganese, which facilitates redox reactions essential for charge storage. mdpi.com Manganese oxides, in particular, are considered highly promising electrode materials for supercapacitors and batteries owing to their high theoretical specific capacitance, natural abundance, and low environmental impact. researchgate.netacs.org The integration of chromium to form manganese chromite can further enhance the electrochemical performance.

In the realm of supercapacitors, manganese-based materials are explored as battery-type electrodes. researchgate.net Supercapacitors, also known as ultracapacitors, store energy via either electrostatic double-layer capacitance or pseudocapacitance, which involves fast and reversible faradaic reactions at the electrode surface. Manganese oxides contribute to pseudocapacitance through redox reactions involving Mn²⁺ and Mn³⁺. researchgate.net The combination of manganese oxide with other materials, such as cobalt manganese oxide, can form heterostructures that offer tuned interfacial properties, leading to high energy density, remarkable power density, and excellent cycling stability. eurekalert.org

While specific performance data for pure manganese chromite supercapacitors is not extensively detailed in the provided context, the general promise of manganese-based materials is evident. For instance, asymmetric supercapacitors using manganese oxide-based positive electrodes have been developed, demonstrating the potential for high-performance energy storage. eurekalert.org

Similarly, in the field of batteries, manganese is a key component in various lithium-ion battery cathodes, such as lithium manganese oxide (LMO) and nickel manganese cobalt (NMC) chemistries. malvernpanalytical.commaterial-insights.org These materials offer a balance of high performance, improved safety, and lower cost compared to cobalt-rich alternatives. malvernpanalytical.com The spinel structure of materials like LiMn₂O₄ is particularly advantageous for lithium-ion intercalation and deintercalation. mdpi.com The development of manganese-based materials is crucial for the advancement of electric vehicles and grid-scale energy storage. malvernpanalytical.com

Device TypeElectrode MaterialKey Performance MetricValueReference
SupercapacitorMn₃O₄//AC Asymmetric SupercapacitorEnergy DensityNot Specified researchgate.net
SupercapacitorManganese Oxide @ Cobalt Manganese OxideEnergy DensityHigher than many others eurekalert.org
Lithium-ion BatteryLithium Manganese Oxide (LMO)Not SpecifiedHigh performance, improved safety mdpi.commalvernpanalytical.com
Lithium-ion BatteryNickel Manganese Cobalt (NMC)Not SpecifiedHigh performance, improved safety malvernpanalytical.com

Materials for Environmental Remediation Technologies

Manganese-based materials have also demonstrated significant potential in environmental remediation, particularly in the photocatalytic degradation of organic pollutants. researchgate.net Photocatalysis is a process where a semiconductor material, upon absorbing light energy, generates electron-hole pairs that produce highly reactive oxygen species (ROS). These ROS can then mineralize a wide range of organic contaminants into less harmful substances like carbon dioxide and water.

Manganese oxides are known to be semiconductors, and their photocatalytic properties have been investigated for the degradation of pollutants like phenol (B47542) and organic dyes. researchgate.netnih.gov The efficiency of the photocatalytic process depends on the type of manganese oxide and the reaction conditions. For example, in the degradation of phenol under UV-Vis irradiation, different manganese minerals exhibited varying levels of photocatalytic activity, with cryptomelane showing the highest total organic carbon (TOC) removal rate of 62.1% after 12 hours. researchgate.net

The introduction of other metal ions, such as silver, into manganese oxide nanoparticles can further enhance their photocatalytic activity. Silver-manganese oxide bimetallic nanoparticles have been shown to be effective photocatalysts for the degradation of malachite green dye under sunlight irradiation. nih.govmdpi.com The degradation efficiency is influenced by several factors, including irradiation time, catalyst dosage, and the pH of the solution. nih.govmdpi.com For instance, with silver-manganese oxide nanoparticles, 92% of the malachite green dye was degraded in 100 minutes, and this increased to 99% degradation in 60 minutes at a pH of 10. nih.govmdpi.com

The mechanism of photocatalytic degradation involves the generation of electron-hole pairs in the semiconductor upon light absorption. These charge carriers then react with water and oxygen to produce reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are responsible for the oxidation and degradation of the organic pollutants. mdpi.com

PollutantPhotocatalystIrradiation SourceDegradation Efficiency (%)Time (minutes)Reference
Phenol (TOC Removal)CryptomelaneUV-Vis62.1720 researchgate.net
Malachite GreenSilver-Manganese Oxide NanoparticlesSunlight92100 nih.govmdpi.com
Malachite GreenSilver-Manganese Oxide Nanoparticles (at pH 10)Sunlight9960 nih.govmdpi.com

Future Research Directions in Manganese Chromate Chemistry

Elucidation of Complex Reaction Intermediates

A significant frontier in understanding the formation and reactivity of manganese chromate (B82759) lies in the identification and characterization of transient reaction intermediates. These short-lived species are the key to unlocking a detailed mechanistic understanding, which is crucial for controlling the synthesis of materials with desired properties.

Current research on the reactivity of manganese and chromium oxides suggests the formation of various oxidation states and complex species during redox processes. For instance, studies on the oxidation of Cr(III) by manganese oxides have provided insights into the kinetics and mechanisms of this environmentally significant reaction. researchgate.netudel.edu However, a detailed picture of the intermediate species at the molecular level, particularly in the context of manganese chromate synthesis, remains elusive.

Future research will need to focus on capturing and characterizing these fleeting intermediates. This will likely involve the development of advanced experimental setups that can probe reactions under conditions that stabilize intermediates for a sufficient duration for analysis. The challenges are substantial, as these species are often present in low concentrations and have very short lifetimes. Overcoming these hurdles will provide unprecedented control over the synthesis of manganese chromate materials.

Development of Novel Spectroscopic and In-situ Characterization Techniques

To unravel the complexities of manganese chromate chemistry, particularly the identification of reaction intermediates, the development of novel spectroscopic and in-situ characterization techniques is paramount. While traditional analytical methods provide valuable information about the final products, they often fail to capture the dynamic changes occurring during a chemical reaction.

Operando spectroscopy, which involves the characterization of materials under actual reaction conditions, has emerged as a powerful tool in catalysis and materials science. uu.nlresearchgate.net The combination of multiple spectroscopic techniques in a single experimental setup offers a synergistic approach to obtaining a more complete picture of a catalytic system. uu.nl For example, combining Raman and UV-vis spectroscopy can provide complementary information about the vibrational and electronic properties of a material as it undergoes transformation. uu.nl

Future advancements in this area will likely focus on enhancing the sensitivity and temporal resolution of these techniques. The goal is to develop methods that can detect and identify species at very low concentrations and on very short timescales. The application of such advanced operando setups to the study of manganese chromate synthesis and its catalytic applications will be instrumental in elucidating reaction pathways and identifying the nature of active sites. uu.nl

Advanced Computational Modeling for Predictive Chemistry

In parallel with experimental advancements, advanced computational modeling is set to play a pivotal role in the future of manganese chromate chemistry. First-principles quantum mechanical simulations and machine learning approaches are becoming increasingly powerful tools for predicting material properties and guiding the design of new functional materials. mghpcc.orglongdom.org

Computational methods, such as Density Functional Theory (DFT), can provide insights into the electronic structure, stability, and reactivity of manganese chromate and its various polymorphs. mghpcc.org These calculations can help to understand the fundamental interactions between manganese, chromium, and oxygen atoms and to predict the properties of yet-to-be-synthesized materials. Furthermore, computational screening can accelerate the discovery of new manganese chromate-based materials with tailored functionalities for specific applications. mines.eduprezi.com

The integration of machine learning with computational and experimental data holds immense promise for accelerating materials discovery. By training models on existing data, it may become possible to predict the properties of new manganese chromate compositions and structures with high accuracy, thereby reducing the need for extensive and time-consuming experimental work.

Exploring Quantum Phenomena in Tailored Manganese-Chromium Architectures

The unique combination of manganese and chromium, both of which are transition metals with interesting magnetic and electronic properties, makes manganese chromate a compelling platform for exploring emergent quantum phenomena. By precisely controlling the arrangement of atoms in tailored manganese-chromium architectures, it may be possible to create materials with novel quantum properties that are not present in the individual constituent oxides.

The field of oxide superlattices, where different oxide materials are layered together with atomic-scale precision, has demonstrated the ability to create new electronic and magnetic states at the interfaces between the layers. researchgate.netlbl.govosti.gov This approach offers a powerful way to engineer the properties of materials by controlling the interplay between charge, spin, orbital, and lattice degrees of freedom. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing manganese chromate (MnCrO₄) in the laboratory?

Manganese chromate is typically synthesized by reacting manganese carbonate (MnCO₃) with chromic acid (H₂CrO₄) under controlled pH conditions:

MnCO₃ + H₂CrO₄ → MnCrO₄ + CO₂ + H₂O\text{MnCO₃ + H₂CrO₄ → MnCrO₄ + CO₂ + H₂O}

Alternatively, redox reactions between manganese oxides (e.g., MnO) and chromium trioxide (CrO₃) in acidic media can yield MnCrO₄, with temperature regulation to prevent decomposition. For lab-scale preparation, in situ generation of chromic acid from chromium salts (e.g., K₂Cr₂O₇) and sulfuric acid is common .

Q. How can the oxidation states of manganese and chromium in manganese chromate be experimentally determined?

  • Redox Titration : Use standardized Fe²⁺ solutions in H₂SO₄ to quantify Cr(VI) via back-titration.
  • Spectroscopy : X-ray photoelectron spectroscopy (XPS) confirms Mn(II/IV) and Cr(VI) oxidation states.
  • Elemental Analysis : Inductively coupled plasma mass spectrometry (ICP-MS) measures Mn/Cr ratios .

Q. What spectroscopic techniques are effective for characterizing manganese chromate?

  • FT-IR : Identifies Cr-O (850–950 cm⁻¹) and Mn-O (500–600 cm⁻¹) vibrational modes.
  • XRD : Confirms crystallinity and phase purity.
  • UV-Vis : Monitors chromate ion transitions (λ ≈ 370 nm) .

Advanced Research Questions

Q. Under what conditions does manganese chromate exhibit stability, and how do pH and temperature affect its decomposition?

MnCrO₄ is stable in neutral to slightly acidic conditions (pH 4–6) but decomposes in alkaline environments due to hydroxide formation (e.g., Mn(OH)₂ and Cr(OH)₃). Thermogravimetric analysis (TGA) shows decomposition >200°C into MnO and Cr₂O₃. Stability is pH-dependent, with acidic conditions favoring Cr(VI) retention .

Q. How does manganese chromate compare to other chromium(VI) salts in redox reactions with organic substrates?

MnCrO₄ acts as a moderate oxidizing agent, suitable for selective alcohol-to-ketone conversions. Its reactivity is lower than K₂Cr₂O₇ due to manganese’s electron-donating effects, reducing over-oxidation risks. Cyclic voltammetry reveals a reduction potential of +1.2 V (vs. SHE), lower than dichromate’s +1.33 V .

Q. What mechanistic insights explain redox interactions between manganese chromate and arsenious acid (H₃AsO₃)?

In the presence of H₃AsO₃, MnCrO₄ undergoes a dual reduction: Cr(VI) → Cr(III) and Mn(IV) → Mn(II), while As(III) oxidizes to As(V). Stopped-flow kinetic studies suggest a concerted electron transfer mechanism, with rate constants (k) dependent on H⁺ concentration. DFT calculations support a bridged intermediate facilitating simultaneous redox steps .

Q. How does the catalytic activity of manganese chromate compare to MnO₂ or CrO₃ in peroxide decomposition?

MnCrO₄ shows enhanced catalytic efficiency in H₂O₂ decomposition due to synergistic Mn-Cr redox cycling. Surface oxygen vacancies on MnCrO₄ act as active sites, as confirmed by EPR and XANES. Activity is pH-sensitive, peaking in neutral conditions .

Methodological Considerations

  • Synthesis Optimization : Use excess H₂CrO₄ to prevent Mn²⁺ contamination. Monitor reaction progress via pH and colorimetric changes (yellow → orange).
  • Handling Risks : MnCrO₄ is a strong oxidizer and potential carcinogen. Conduct reactions in fume hoods with PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.